molecular formula C14H19NO2 B1588343 Methyl 3-(piperidin-1-ylmethyl)benzoate CAS No. 73278-90-7

Methyl 3-(piperidin-1-ylmethyl)benzoate

Cat. No. B1588343
CAS RN: 73278-90-7
M. Wt: 233.31 g/mol
InChI Key: RJOMIJDQGNNOCO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 3-(piperidin-1-ylmethyl)benzoate” is C14H19NO2 . Its molecular weight is 233.31 .


Physical And Chemical Properties Analysis

“Methyl 3-(piperidin-1-ylmethyl)benzoate” has a molecular weight of 233.31 . .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl benzoate (p-tolylsulfonyl)hydrazone, a precursor in organic synthesis, decomposes in the presence of alcohols and piperidine to produce 1-(a-methoxybenzyl)piperidine and other products, illustrating its potential in organic synthesis and chemical reactions (Crawford & Raap, 1965).

Molecular Structure Analysis

  • The molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound closely related to Methyl 3-(piperidin-1-ylmethyl)benzoate, have been determined using density functional theory and Hartree–Fock calculations, indicating its importance in molecular structure research (Taşal et al., 2009).

Synthesis of Pharmaceutical Intermediates

  • A synthesis process for 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of vandetanib, illustrates the role of related compounds in the synthesis of crucial pharmaceutical intermediates (Wei et al., 2010).

Metabolism in Pharmacokinetics

  • The metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients shows the role of similar compounds in understanding the metabolic pathways of pharmaceuticals after oral administration (Gong et al., 2010).

Antiparasitic Activity

  • Benzoic acid derivatives from Piper species, including compounds structurally similar to Methyl 3-(piperidin-1-ylmethyl)benzoate, have shown significant antiparasitic activity, indicating potential applications in this field (Flores et al., 2008).

Pharmaceutical Development

  • The design and synthesis of benzamide derivatives that act as serotonin 4 receptor agonists demonstrate the use of similar compounds in the development of new pharmaceutical agents (Sonda et al., 2003).

Safety And Hazards

“Methyl 3-(piperidin-1-ylmethyl)benzoate” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

As a piperidine derivative, “Methyl 3-(piperidin-1-ylmethyl)benzoate” has potential for various applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be a subject of future research in this direction.

properties

IUPAC Name

methyl 3-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-6-12(10-13)11-15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOMIJDQGNNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428136
Record name methyl 3-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperidin-1-ylmethyl)benzoate

CAS RN

73278-90-7
Record name methyl 3-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidine (25 ml) and 3-(bromomethyl)benzoic acid, methyl ester (20 g) in toluene (600 ml) was stirred at room temperature for 4 h. The white preciptiate was removed by filtration and the filtrate was distilled to give the title compound as a colourless oil (17.56 g) b.p. 110° (10-1 mm). TLC silica; ether; Rf 0.7.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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